4-(4-N,N-Dimethylsulfamoylphenyl)-3-hydroxybenzoic acid
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Overview
Description
4-(4-N,N-Dimethylsulfamoylphenyl)-3-hydroxybenzoic acid is an organic compound with a complex structure that includes a sulfonamide group and a hydroxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-N,N-Dimethylsulfamoylphenyl)-3-hydroxybenzoic acid typically involves multiple steps. One common method starts with the sulfonation of a phenyl ring, followed by the introduction of the dimethylsulfamoyl group. The hydroxybenzoic acid moiety is then attached through a series of reactions that may include esterification, hydrolysis, and coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-(4-N,N-Dimethylsulfamoylphenyl)-3-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-(4-N,N-Dimethylsulfamoylphenyl)-3-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-(4-N,N-Dimethylsulfamoylphenyl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The hydroxybenzoic acid moiety may interact with other biological pathways, contributing to the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
- 4-(N,N-Dimethylsulfamoyl)phenylboronic acid
- 4-(Methanesulfonyl)phenylboronic acid
- 4-(Methylthio)phenylboronic acid
Uniqueness
4-(4-N,N-Dimethylsulfamoylphenyl)-3-hydroxybenzoic acid is unique due to the presence of both the sulfonamide and hydroxybenzoic acid groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[4-(dimethylsulfamoyl)phenyl]-3-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-16(2)22(20,21)12-6-3-10(4-7-12)13-8-5-11(15(18)19)9-14(13)17/h3-9,17H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GULDGBGYPVGZIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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